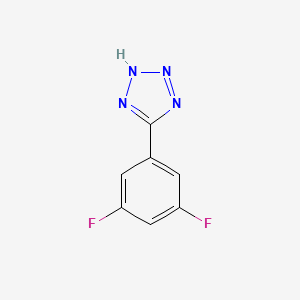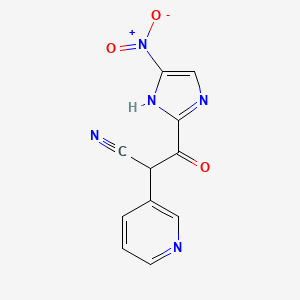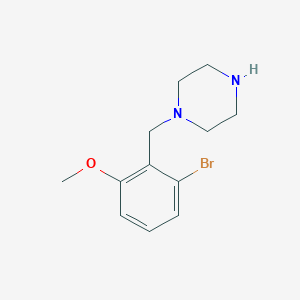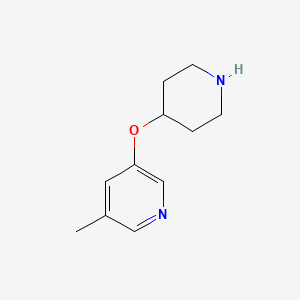
4-Cyclobutylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclobutylbutan-2-ol is an organic compound with the molecular formula C8H16O It features a cyclobutyl group attached to a butan-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylbutan-2-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 4-Cyclobutylbutan-2-one using metal hydrides such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes where the corresponding ketone is hydrogenated in the presence of a suitable catalyst like palladium on carbon (Pd/C) under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclobutylbutan-2-ol can undergo various chemical reactions, including:
Reduction: The compound can be reduced further to form cyclobutylbutane using strong reducing agents like LiAlH4.
Common Reagents and Conditions:
Oxidation: CrO3, KMnO4, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed:
Oxidation: 4-Cyclobutylbutan-2-one.
Reduction: Cyclobutylbutane.
Substitution: Various halogenated derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Cyclobutylbutan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Cyclobutylbutan-2-ol in biological systems involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl group can influence the compound’s binding affinity and specificity towards these targets, potentially leading to unique biological effects .
Comparación Con Compuestos Similares
Cyclobutanol: Similar in structure but lacks the butan-2-ol backbone.
Cyclobutylmethanol: Contains a cyclobutyl group attached to a methanol backbone.
Cyclopentanol: A five-membered ring alcohol, differing in ring size and properties.
Uniqueness: 4-Cyclobutylbutan-2-ol is unique due to its combination of a cyclobutyl group with a butan-2-ol backbone, providing distinct chemical and physical properties compared to other cycloalkyl alcohols .
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
4-cyclobutylbutan-2-ol |
InChI |
InChI=1S/C8H16O/c1-7(9)5-6-8-3-2-4-8/h7-9H,2-6H2,1H3 |
Clave InChI |
SYMPSRHZLJFQQV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1CCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



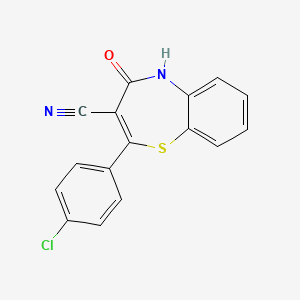
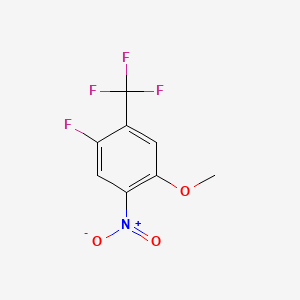
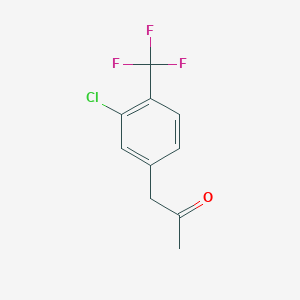
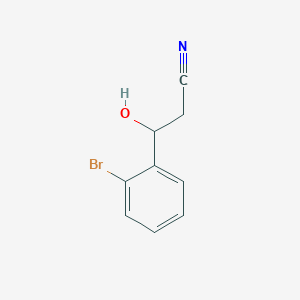
![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)

